泼尼松龙 21-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

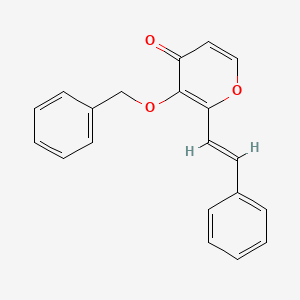

Prednisolone 21-Formate is a derivative of Prednisolone . Prednisolone is a glucocorticoid used to treat a wide variety of endocrine, inflammatory, and immune conditions . It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress .

Synthesis Analysis

Prednisolone is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland . It is chemically a glucocorticoid and its IUPAC name is 11β, 17α, 21-trihydroxypregna-1, 4-diene-3, 0-dione . The main analytical methods for determining and quantifying Prednisolone include electrochemical methods, ultraviolet-visible spectrophotometer (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin layer chromatography (HPTLC) .Molecular Structure Analysis

The molecular formula of Prednisolone is C21H28O5 . The molecular weight is 360.444 . The structure of Prednisolone includes hydroxyl groups on 11, 17, and 21 and a ketone at position 20 .Chemical Reactions Analysis

Prednisolone has been reported to undergo colorimetric reactions for evaluation. Steroids with hydroxyl groups on 11, 17, and 21 and a ketone at position 20 gave a green color with maximum absorption in the range of 630–650 nm .Physical And Chemical Properties Analysis

Prednisolone is a very slightly water-soluble glucocorticoid . It is administered orally; slightly soluble in water and methanol; soluble in chloroform and alcohol .科学研究应用

简介

泼尼松龙及其衍生物,包括泼尼松龙 21-甲酸酯,因其在各种疾病中的治疗潜力而被广泛研究。本概述重点介绍了泼尼松龙和密切相关化合物的重大研究发现,根据要求,不包括有关药物用法、剂量和副作用的信息。

局部给药治疗内耳疾病

研究表明,泼尼松龙 21-氢琥珀酸酯(与泼尼松龙 21-甲酸酯相关的化合物)在治疗耳蜗前庭疾病(如突发性听力损失)方面显示出前景。局部应用于豚鼠的圆窗利基中表明药物在周围淋巴中含量很高,这表明了一种将有效浓度直接递送至内耳的潜在途径,从而绕过全身副作用 (Bachmann 等人,2001).

药代动力学和药效学

泼尼松龙的药代动力学和药效学已得到评估,表明给药时间和剂量会显著影响药物的疗效和副作用。例如,给药时间会影响药物的浓度和作用,表明可以通过时间治疗学优化治疗效果 (徐健等人,2008).

牲畜中代谢物鉴定

一项针对肉牛的研究探索了泼尼松龙代谢物作为非法促生长治疗的生物标志物。在尿液样本中鉴定出 20β-二氢泼尼松龙等特定代谢物,表明了一种检测肉类生产中非法使用皮质类固醇的方法 (Leporati 等人,2013).

斑马鱼的行为和 HPI 轴活动

对暴露于泼尼松龙的斑马鱼的研究揭示了行为和下丘脑-垂体-肾上腺(HPI)轴活动的改变,提供了对糖皮质激素对情绪和生理的全身影响的见解 (Xin 等人,2020).

作用机制

Target of Action

Prednisolone 21-Formate, a derivative of prednisolone, primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Prednisolone 21-Formate, like prednisolone, works by binding to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like Prednisolone 21-Formate include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The biochemical pathways affected by Prednisolone 21-Formate are complex and involve a combination of chemistry and biotechnology . Prednisolone 21-Formate, like prednisolone, can be reversibly metabolized to prednisone, which is then metabolized to various compounds, affecting multiple biochemical pathways .

Pharmacokinetics

Prednisolone shows dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . .

Result of Action

The molecular and cellular effects of Prednisolone 21-Formate’s action are similar to those of prednisolone. It has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It suppresses the immune system’s response and reduces inflammation . .

安全和危害

未来方向

Prednisolone and its derivatives continue to be a subject of research, particularly in the development of more bioactive derivatives . The potential of liquid solid system to improve the dissolution properties of water-insoluble agents was investigated using prednisolone as the model drug . There is also ongoing research into the development and validation of analytical methods for Prednisolone .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prednisolone 21-Formate involves the conversion of Prednisolone to its 21-formate derivative through a series of chemical reactions.", "Starting Materials": [ "Prednisolone", "Formic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Prednisolone is dissolved in chloroform and reacted with formic acid, DCC, and DMAP to form the intermediate product, Prednisolone 21-formate chloride.", "Step 2: The intermediate product is purified and then dissolved in methanol.", "Step 3: Sodium bicarbonate is added to the methanol solution to neutralize the acid.", "Step 4: The resulting solution is stirred and then filtered to obtain the final product, Prednisolone 21-formate." ] } | |

CAS 编号 |

2141-22-2 |

分子式 |

C22H28O6 |

分子量 |

388.46 |

IUPAC 名称 |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |

InChI |

InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |

InChI 键 |

ZJZQOJKEOFRZMW-CWNVBEKCSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O |

同义词 |

(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione; 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)